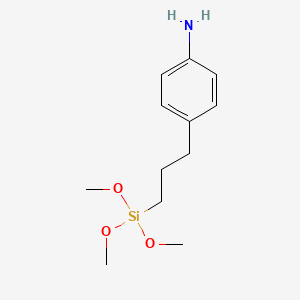
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with an appropriate alcohol under specific conditions. One common method involves the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . This method ensures high regioselectivity and efficiency in the formation of the desired product.
Industrial production methods may vary, but they generally follow similar principles, utilizing catalysts and solvents to achieve high yields and purity. The choice of reagents and conditions can be optimized based on the desired scale of production and specific requirements of the end product.
Análisis De Reacciones Químicas
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of new derivatives with altered biological activities.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the search for new treatments for infectious diseases and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making the compound a potential anticancer agent. Additionally, the compound may interact with other molecular targets, such as microbial enzymes, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in similar synthetic applications but lacks the ethoxy group, which may affect its biological activity and solubility.
6-Chloro-4-phenylquinolin-2(1H)-one:
The presence of the ethoxy group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.
Propiedades
Número CAS |
1017403-05-2 |
|---|---|
Fórmula molecular |
C13H14ClNO2 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3 |
Clave InChI |
MYTKDZZTYQUGKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)






![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)


